molecular formula C15H18FNO4 B2416550 3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid CAS No. 2230798-38-4

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid

Cat. No.: B2416550
CAS No.: 2230798-38-4
M. Wt: 295.31
InChI Key: APRLCZKGKLEJIY-UHFFFAOYSA-N
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Description

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to a fluoroazetidine ring, which is protected by a tert-butoxycarbonyl (Boc) group

Properties

IUPAC Name

3-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-8-15(16,9-17)11-6-4-5-10(7-11)12(18)19/h4-7H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRLCZKGKLEJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Protection with tert-Butoxycarbonyl Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Coupling with Benzoic Acid: The final step involves coupling the protected fluoroazetidine with benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: The carboxylic acid moiety can participate in amide bond formation with amines using coupling reagents.

Common Reagents and Conditions

    Fluorination: Diethylaminosulfur trifluoride (DAST)

    Boc Protection: tert-butyl chloroformate, triethylamine

    Coupling: EDCI, DMAP

    Deprotection: Trifluoroacetic acid (TFA)

Major Products Formed

    Substitution: Formation of various substituted azetidines

    Deprotection: Formation of the free amine derivative

    Coupling: Formation of amide-linked products

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of fluorinated azetidines on biological systems.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the Boc group provides protection during synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butoxycarbonyl)benzoic acid
  • 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Uniqueness

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid is unique due to the presence of the fluoroazetidine ring, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Biological Activity

3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid is a synthetic organic compound characterized by its unique structural features, including a benzoic acid moiety linked to a fluoroazetidine ring, protected by a tert-butoxycarbonyl (Boc) group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

The compound has the following chemical attributes:

PropertyDetails
Chemical Formula C₁₅H₁₈FNO₄
Molecular Weight 293.31 g/mol
IUPAC Name 3-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid
CAS Number 2230798-38-4

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of enzyme modulation. The fluoroazetidine structure is hypothesized to influence the compound's reactivity and binding affinity to specific proteins, potentially enhancing its efficacy in therapeutic applications.

Enzyme Interaction Studies

In vitro studies have indicated that derivatives of benzoic acid, including this compound, may promote the activity of key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein turnover.

A study evaluating various benzoic acid derivatives demonstrated that compounds structurally similar to this compound could significantly enhance the activity of cathepsins B and L, enzymes involved in protein degradation. Notably, certain derivatives showed up to a 467% increase in enzyme activity at optimal concentrations .

Cytotoxicity and Safety Profile

Cytotoxicity assessments have been conducted using various cell lines, including human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058). The results indicated that at specific concentrations (1 and 10 μg/mL), the compound exhibited no significant cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .

Study on Benzoic Acid Derivatives

A comparative study on benzoic acid derivatives highlighted the biological evaluation of several compounds, focusing on their impact on proteostasis networks. Among these compounds, those with structural similarities to this compound demonstrated enhanced activation of proteasomal and lysosomal activities without inducing cytotoxicity. This positions them as promising candidates for further development as modulators of cellular processes related to aging and disease management .

In Silico Studies

In silico docking studies have also been employed to predict the binding affinities of this compound with various targets. These studies suggest that the compound may act as a potent binder for proteins involved in metabolic pathways, further supporting its potential utility in drug development .

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